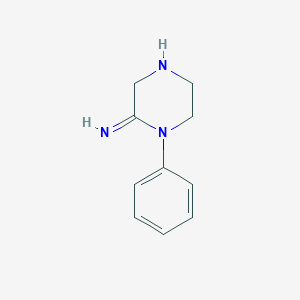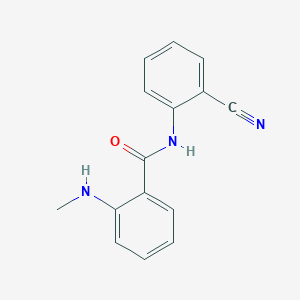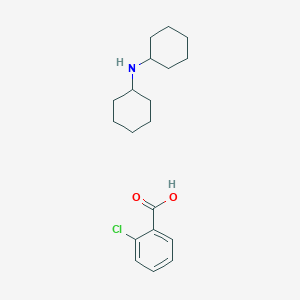
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chlorobenzoic acid: and N-cyclohexylcyclohexanamine are two distinct chemical compounds. 2-Chlorobenzoic acid is an organic compound with the formula ClC₆H₄CO₂H. It is one of three isomeric chlorobenzoic acids and is known for being the strongest acid among them . N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom.
準備方法
2-Chlorobenzoic Acid
-
Synthetic Routes
Oxidation of 2-chlorotoluene: This method involves the oxidation of 2-chlorotoluene using potassium permanganate as the oxidizing agent.
Hydrolysis of α,α,α-trichloro-2-toluene: This method involves the hydrolysis of α,α,α-trichloro-2-toluene to produce 2-chlorobenzoic acid.
-
Industrial Production Methods
N-cyclohexylcyclohexanamine
-
Synthetic Routes
Reductive Amination: This method involves the reaction of cyclohexanone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst.
-
Industrial Production Methods
- The industrial production of N-cyclohexylcyclohexanamine often involves reductive amination on a large scale using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-Chlorobenzoic Acid
-
Types of Reactions
-
Common Reagents and Conditions
Potassium Permanganate: Used in the oxidation of 2-chlorotoluene to 2-chlorobenzoic acid.
Ammonia: Used in substitution reactions to replace the chlorine atom with an amino group.
-
Major Products
2-Aminobenzoic Acid: Formed from the substitution of the chlorine atom with an amino group.
Chlorobenzene: Formed from the decarboxylation of 2-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
-
Types of Reactions
Reductive Amination: The primary method for synthesizing N-cyclohexylcyclohexanamine involves the reductive amination of cyclohexanone with cyclohexylamine.
-
Common Reagents and Conditions
Sodium Borohydride: A reducing agent used in the reductive amination process.
Hydrogen Gas with Catalyst: Used in the catalytic hydrogenation process for reductive amination.
-
Major Products
N-cyclohexylcyclohexanamine: The primary product formed from the reductive amination of cyclohexanone with cyclohexylamine.
科学的研究の応用
2-Chlorobenzoic Acid
Chemistry: Used as a precursor in the synthesis of various organic compounds, including drugs, food additives, and dyes.
Biology: Studied for its degradation by microorganisms such as Pseudomonas aeruginosa.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used as an intermediate in the production of fungicides, insecticides, and acaricides.
N-cyclohexylcyclohexanamine
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological systems.
Industry: Used as an intermediate in the production of various industrial chemicals.
作用機序
2-Chlorobenzoic Acid
- The mechanism of action of 2-chlorobenzoic acid involves its interaction with specific molecular targets and pathways in biological systems. It can act as an inhibitor of certain enzymes and disrupt metabolic pathways .
N-cyclohexylcyclohexanamine
- The mechanism of action of N-cyclohexylcyclohexanamine involves its interaction with specific receptors and enzymes in biological systems. It can modulate the activity of these targets and influence various physiological processes.
類似化合物との比較
2-Chlorobenzoic Acid
Similar Compounds: 3-chlorobenzoic acid, 4-chlorobenzoic acid.
N-cyclohexylcyclohexanamine
Similar Compounds: Cyclohexylamine, N-methylcyclohexylamine.
Uniqueness: N-cyclohexylcyclohexanamine has unique steric and electronic properties due to the presence of two cyclohexyl groups attached to the nitrogen atom.
特性
CAS番号 |
817177-03-0 |
|---|---|
分子式 |
C19H28ClNO2 |
分子量 |
337.9 g/mol |
IUPAC名 |
2-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-4-2-1-3-5(6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChIキー |
MITCEDXKXWWNJW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


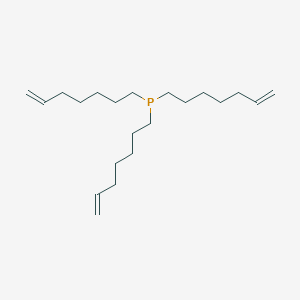
![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
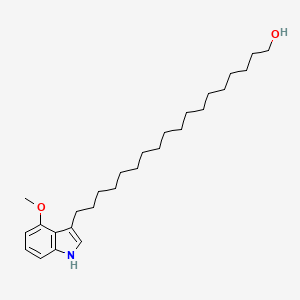
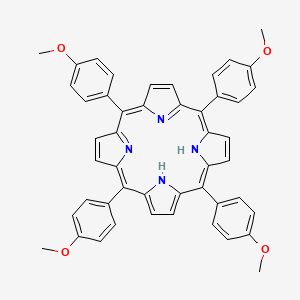
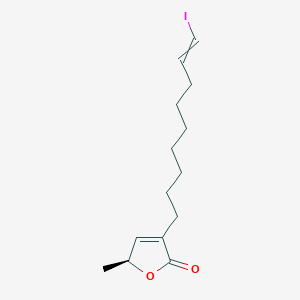
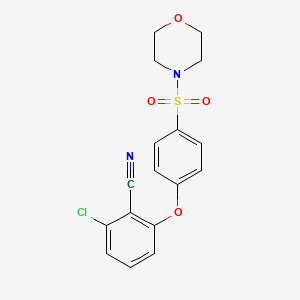
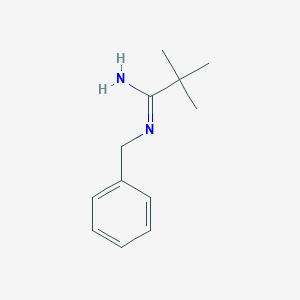
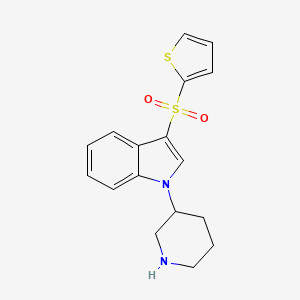
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
